2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with a complex structure that includes a dihydrobenzo dioxine ring and a dimethylaminoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the esterification of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylaminoethyl ester group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-14(2)5-6-18-13(15)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
JHEGJJVATNSAPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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